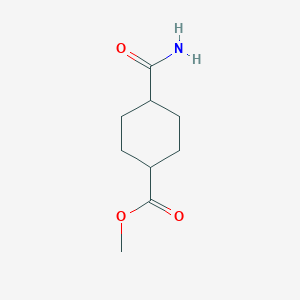

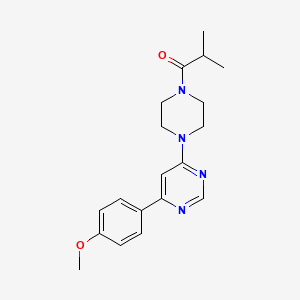

![molecular formula C22H25N3O B2399737 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1436109-61-3](/img/structure/B2399737.png)

1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structure-Activity Relationships in Cannabinoid Receptor Antagonists

The exploration of pyrazole derivatives, including compounds structurally related to 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide, has provided significant insights into the structure-activity relationships (SAR) of cannabinoid receptor antagonists. Key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity were identified, including specific substituents on the pyrazole ring that contribute to the compound's potency and selectivity. This research aids in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes potentially useful for antagonizing the side effects of cannabinoids (Lan et al., 1999).

Molecular Interaction with CB1 Cannabinoid Receptor

Further studies on the antagonist interaction with the CB1 cannabinoid receptor have utilized molecular orbital methods to analyze the conformations of similar compounds. These studies contribute to understanding how these antagonists bind to the CB1 receptor, suggesting the dominance of certain moieties in the steric binding interaction and proposing potential regions within the receptor that might confer antagonist activity. This research is crucial for designing more selective and potent cannabinoid receptor antagonists (Shim et al., 2002).

Synthesis of Heterobicycles and Pyrimidines

The synthesis of novel fused heterobicycles and diarylpyridopyrimidines, which are structurally related to the core structure of this compound, has been reported. These synthetic routes offer new methodologies for creating compounds that may possess various biological activities. The exploration of these synthetic strategies contributes to the broader field of heterocyclic chemistry and the discovery of new therapeutic agents (Karthikeyan et al., 2014; Vijayakumar et al., 2014).

Design and Synthesis of Mycobacterium tuberculosis Inhibitors

Research into thiazole-aminopiperidine hybrid analogues has led to the development of novel inhibitors against Mycobacterium tuberculosis GyrB, demonstrating the utility of structurally related compounds in addressing infectious diseases. These compounds, designed through molecular hybridization, show promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, underscoring the potential of such molecules in antituberculosis therapy (Jeankumar et al., 2013).

Anticancer Agent Synthesis

The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrate the anticancer potential of compounds with structural similarities to this compound. This research highlights the significance of such structural motifs in the development of new anticancer agents, offering insights into their mechanism of action and therapeutic usefulness (Rehman et al., 2018).

Propiedades

IUPAC Name |

1-prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-3-13-25-14-10-20(11-15-25)22(26)24-17(2)18-6-8-19(9-7-18)21-5-4-12-23-16-21/h1,4-9,12,16-17,20H,10-11,13-15H2,2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVCWVCIENSGHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C3CCN(CC3)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)

![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)

![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)

![3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399673.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2399675.png)

![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)